molecular formula C11H11NO B8278003 4-(p-Cyanophenyl)butyraldehyde

4-(p-Cyanophenyl)butyraldehyde

Cat. No. B8278003
M. Wt: 173.21 g/mol
InChI Key: KXQGRCMHTJUCJB-UHFFFAOYSA-N
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Patent
US04709030

Procedure details

A mixture of 2.8 g of p-(4,4-ethylenedioxybutyl)benzonitrile, 56 ml of tetrahydrofuran and 56 ml of 10% hydrochloric acid was stirred for 3 hours at room temperature and then left to stand overnight. Thereafter, the reaction mixture was diluted with water and extracted three times with diethyl ether. The organic phases were washed twice with water, dried over magnesium sulphate, filtered and concentrated. There were obtained 2.6 g of 4-(p-cyanophenyl)butyraldehyde which was processed without additional purification.
Name
p-(4,4-ethylenedioxybutyl)benzonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CO[CH:3]([CH2:4][CH2:5][CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[O:2]1.O1CCCC1.Cl>O>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([CH2:6][CH2:5][CH2:4][CH:3]=[O:2])=[CH:8][CH:9]=1)#[N:12]

Inputs

Step One
Name
p-(4,4-ethylenedioxybutyl)benzonitrile
Quantity
2.8 g
Type
reactant
Smiles
C1OC(CCCC2=CC=C(C#N)C=C2)OC1
Name
Quantity
56 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
56 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The organic phases were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 116.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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